

An In-depth Technical Guide on N-(furan-2-ylmethyl)-4-methylaniline

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Compound of Interest

Compound Name: *N-Furfuryl-p-toluidine*

Cat. No.: *B1332194*

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IUPAC Nomenclature and Compound Identity

The unequivocally confirmed IUPAC name for the compound is N-(furan-2-ylmethyl)-4-methylaniline.^[1] This name precisely describes the molecular structure, which consists of a 4-methylaniline (also known as p-toluidine) core where the amine's nitrogen atom is substituted with a furan-2-ylmethyl group.

Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	N-(furan-2-ylmethyl)-4-methylaniline ^[1]
CAS Number	3139-27-3 ^[1]
Molecular Formula	C ₁₂ H ₁₃ NO ^[1]
Molecular Weight	187.24 g/mol ^[1]
SMILES	<chem>CC1=CC=C(C=C1)NCC2=CC=CO2</chem> ^[1]

Physicochemical Properties

While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes key computed and available properties. These properties are

crucial for predicting the compound's behavior in various experimental and biological systems.

Property	Value	Notes
Purity	95% (Commercially available) [1]	Sourced from commercial supplier data.
Appearance	Not specified (likely an oil or low-melting solid)	Inferred from similar aniline derivatives.
Storage	0-8 °C[1]	Recommended for maintaining stability.
XLogP3-AA	2.5	A computed value indicating moderate lipophilicity.[2]
Hydrogen Bond Donors	1	The secondary amine group. [2]
Hydrogen Bond Acceptors	2	The nitrogen and oxygen atoms.[2]
Rotatable Bonds	3	Indicates a degree of conformational flexibility.[2]
Topological Polar Surface Area	25.2 Å ²	Suggests potential for membrane permeability.[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of N-(furan-2-ylmethyl)-4-methylaniline are not widely available in peer-reviewed literature. However, a general and plausible synthetic route is via reductive amination. This common and robust method involves the reaction of 4-methylaniline with furfural (furan-2-carbaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Reductive Amination Protocol

This protocol is a generalized procedure based on standard organic chemistry practices for synthesizing similar N-substituted anilines.

Materials:

- 4-methylaniline (p-toluidine)
- Furfural (furan-2-carbaldehyde)
- A suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)[3]
- A suitable solvent (e.g., methanol, 1,2-dichloroethane)
- Acetic acid (optional, as a catalyst)[4]

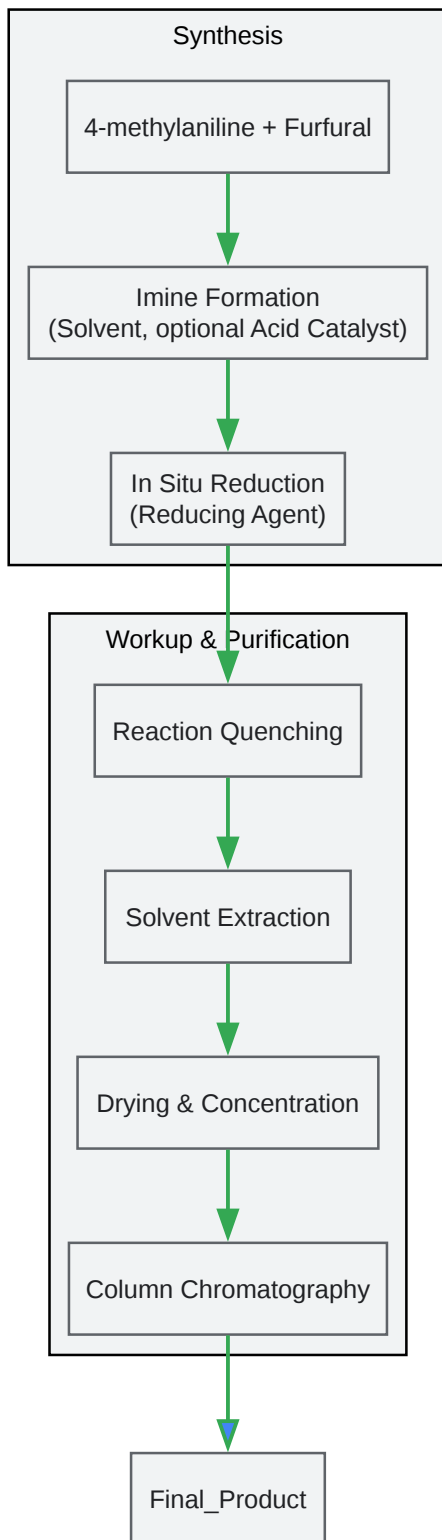
Procedure:

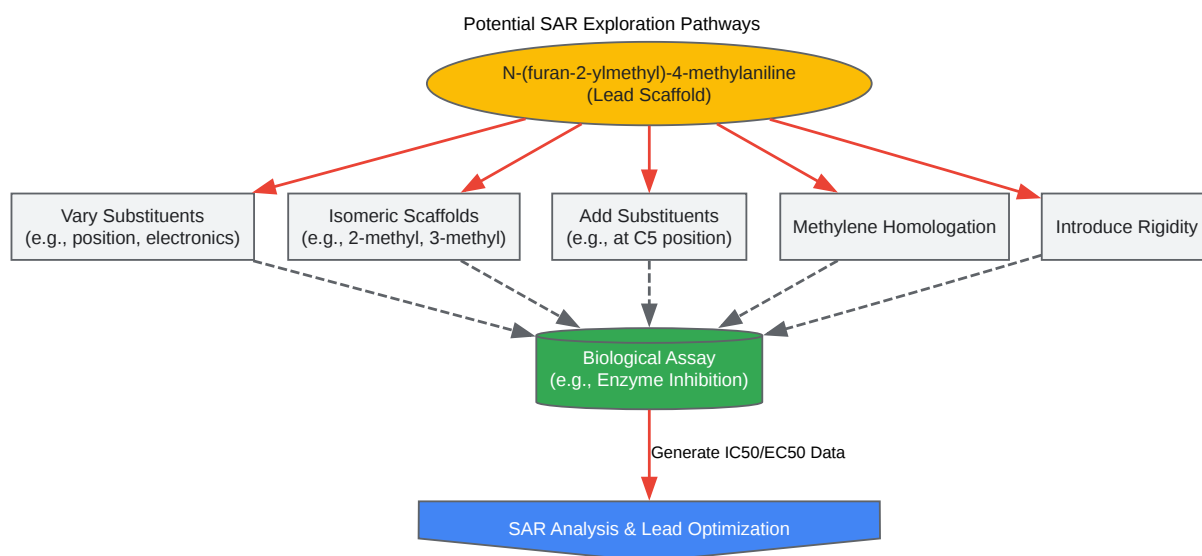
- In a round-bottom flask, dissolve 4-methylaniline in the chosen solvent.
- Add an equimolar amount of furfural to the solution. If using a borohydride that is sensitive to acid, the imine formation may be allowed to proceed for a period before the addition of the reducing agent.
- If required, add a catalytic amount of acetic acid to facilitate imine formation.
- Once the imine formation is deemed complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- Allow the reaction to stir at room temperature until completion.
- Upon completion, the reaction is quenched, typically with the addition of water or a saturated sodium bicarbonate solution.[3]
- The product is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). [3]
- The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved via column chromatography on silica gel.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process can be visualized as follows:

General Synthesis and Purification Workflow





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References

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